molecular formula C28H38N4O11 B13706296 14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide

14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide

Cat. No.: B13706296
M. Wt: 606.6 g/mol
InChI Key: KTKFZSXZRIVWPJ-UHFFFAOYSA-N
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Description

Structural Classification and Molecular Taxonomy

The molecular architecture of 14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide can be dissected into three critical domains:

  • Target-binding moiety : The 2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl group is structurally analogous to the phthalimide core found in immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide. This moiety is known to bind CRBN, a substrate receptor of the Cullin 4A–RING E3 ubiquitin ligase complex.
  • Linker system : The 3,6,9,12-tetraoxatetradecan chain constitutes a 14-atom PEG-based linker. Such linkers are favored in PROTAC design for their flexibility, hydrophilicity, and ability to span distances between E3 ligase and target protein binding sites.
  • Boc-protected amine : The tert-butoxycarbonyl (Boc) group serves as a protective moiety for a primary amine, enabling selective deprotection during synthetic workflows or intracellular activation.

The integration of these domains aligns with PROTAC design principles, where bifunctional molecules bridge E3 ligases and target proteins to induce ubiquitination and proteasomal degradation. The isoindolinyl-piperidyl system mirrors structural motifs in CRBN-binding IMiDs, suggesting shared molecular recognition pathways.

Historical Evolution in Targeted Protein Degradation Research

The development of this compound is rooted in key milestones in targeted protein degradation:

  • 2001 : The first PROTAC, a peptide-based molecule targeting methionine aminopeptidase-2, demonstrated proof-of-concept for induced protein degradation.
  • 2012 : Discovery of non-peptidic VHL and CRBN ligands enabled the design of cell-permeable PROTACs, overcoming limitations of early peptidic systems.
  • 2015–2017 : Structural elucidation of ternary complexes (E3 ligase–PROTAC–target protein) revealed the importance of linker length and composition in stabilizing productive interactions. For example, the PROTAC MZ1 utilized a three-unit PEG linker to bridge VHL and BRD4, achieving selective degradation.
  • 2020s : Third-generation PROTACs incorporated CRBN-binding IMiD derivatives, leveraging clinical experience with lenalidomide and pomalidomide to improve drug-like properties.

The 14-atom PEG linker in 14-(Boc-amino)-N-[...]-tetraoxatetradecan-1-amide reflects iterative optimization from shorter, rigid linkers to longer, flexible spacers that enhance ternary complex formation.

Strategic Positioning in Cereblon (CRBN)-Mediated Therapeutics

CRBN has emerged as a pivotal E3 ligase in PROTAC development due to its druggability and role in IMiD pharmacology. The compound’s isoindolinyl-piperidyl moiety engages CRBN similarly to IMiDs, as evidenced by structural studies showing phthalimide derivatives binding to the CRBN–DDB1–CUL4A complex. This interaction recruits the ligase to neosubstrates, enabling ubiquitination of previously "undruggable" targets.

The Boc-protected amine may serve dual purposes:

  • Synthetic handle : Facilitating stepwise assembly of the molecule during synthesis.
  • Functional group : Upon deprotection (e.g., under acidic conditions or enzymatic cleavage), the free amine could enable conjugation to target-binding warheads, such as kinase inhibitors or BET bromodomain ligands.

Compared to VHL-based PROTACs, CRBN-directed molecules benefit from established safety profiles of IMiDs and broader substrate plasticity, allowing degradation of diverse proteins.

Relationship to Third-Generation Immunomodulatory Imide Drugs

Third-generation IMiDs (e.g., iberdomide) refine CRBN binding to enhance specificity and reduce off-target effects. The isoindolinyl-piperidyl group in 14-(Boc-amino)-N-[...]-tetraoxatetradecan-1-amide shares structural homology with these agents, suggesting overlapping CRBN-binding pharmacophores. Key distinctions include:

  • Linker integration : Unlike IMiDs, which act as molecular glues, this compound’s PEG linker enables bifunctional targeting, divorcing E3 ligase recruitment from intrinsic substrate specificity.
  • Modularity : The Boc-amine permits functionalization with diverse target-binding motifs, whereas IMiDs rely on endogenous substrate recruitment.

This hybrid design merges IMiD-derived CRBN engagement with PROTAC versatility, potentially enabling degradation of proteins beyond traditional IMiD substrates like IKZF1/3.

Properties

Molecular Formula

C28H38N4O11

Molecular Weight

606.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C28H38N4O11/c1-28(2,3)43-27(38)29-9-10-39-11-12-40-13-14-41-15-16-42-17-22(34)30-19-6-4-5-18-23(19)26(37)32(25(18)36)20-7-8-21(33)31-24(20)35/h4-6,20H,7-17H2,1-3H3,(H,29,38)(H,30,34)(H,31,33,35)

InChI Key

KTKFZSXZRIVWPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthesis of the Core Precursors

The compound’s synthesis begins with the preparation of two main building blocks:

  • Boc-protected amino derivative : Specifically, the Boc-protected amino group attached to a piperidyl-dioxo moiety, such as tert-butyl (2,6-dioxopiperidin-3-yl)carbamate (PubChem CID 11310728). This precursor is synthesized via carbamate formation on the amino group of the piperidyl-dioxo compound, typically involving Boc anhydride (Boc2O) in the presence of a base like triethylamine in an inert solvent such as dichloromethane (DCM).

  • Isoindolinyl derivative with tetraethylene glycol chain : The isoindolinyl core linked to a tetraoxatetradecan chain is prepared through multi-step aromatic substitution and etherification reactions, often involving alkylation of aromatic amines with tetraethylene glycol derivatives under basic conditions, followed by oxidation to introduce the dioxo functionalities.

Boc-Protection of Amino Groups

The Boc-protection step is crucial to prevent undesired side reactions during subsequent coupling steps. The process involves:

Step Reagents Conditions Purpose
Boc-protection Boc anhydride (Boc2O), base (triethylamine or diisopropylethylamine) Room temperature, inert atmosphere Protect amino group to enable selective reactions

This step yields a Boc-protected amino derivative, which is stable under various reaction conditions and can be purified via chromatography or recrystallization.

Coupling to Form the Final Compound

The key step involves coupling the Boc-protected amino derivative with the isoindolinyl tetraethylene glycol chain. This is typically achieved through:

  • Amide bond formation : Using coupling reagents such as HATU, EDCI, or DCC in the presence of a base like DIPEA (N,N-diisopropylethylamine). The carboxylic acid or activated ester intermediates are reacted with the amino group to form the amide linkage.

  • Activation of carboxylic acid groups : The dioxo functionalities on the piperidyl and isoindolinyl cores are activated via carbodiimide-mediated coupling, facilitating the formation of stable amide bonds.

  • Etherification : The tetraethylene glycol chain is introduced via nucleophilic substitution or Williamson ether synthesis, where terminal hydroxyl groups react with electrophilic intermediates under basic conditions.

Final Deprotection and Purification

After coupling, the Boc group is removed using acidolysis, typically with trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine. The final compound is purified through preparative HPLC or chromatography, ensuring high purity for biological testing.

Data Tables of Synthesis Parameters

Step Reagents Solvent Temperature Time Yield (%) Notes
Boc-protection Boc2O, triethylamine DCM Room temperature 12 hours 85-90 Standard Boc protection
Activation of carboxyl HATU or DCC DMF or DCM Room temperature 4-8 hours 70-80 Ensures efficient amide formation
Etherification Tetraethylene glycol derivatives Acetone or DMF Reflux 24 hours 60-75 Requires excess base
Deprotection TFA DCM Room temperature 2 hours >95 Complete Boc removal

Research Discoveries and Innovations

Recent advances have focused on improving yield, selectivity, and environmental footprint:

  • Green chemistry approaches : Use of microwave-assisted synthesis for faster reaction times and reduced solvent use.

  • Solid-phase synthesis : Adapted for large-scale production, allowing automation and high purity.

  • Novel coupling reagents : Development of water-soluble and less toxic reagents such as COMU and HATU derivatives to enhance coupling efficiency.

  • Bioconjugation techniques : Incorporation of linker payloads for targeted delivery, as described in patent WO2019136487A2, emphasizing linker design and payload stability.

Notes and Considerations

  • Reaction optimization : Reaction conditions such as temperature, solvent polarity, and reagent equivalents significantly influence yield and purity.

  • Purification : High-performance liquid chromatography (HPLC) remains the gold standard for isolating the final compound with purity exceeding 99%.

  • Safety : Handling of reagents like Boc2O and coupling agents requires appropriate safety measures due to their toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to form covalent or non-covalent interactions with its target. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : 20-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide (CAS: N/A)
  • Key Difference : Incorporates a longer PEG chain (3,6,9,12,15,18-hexaoxaicosan) compared to the target compound’s tetraoxatetradecan chain.
  • Impact: The extended PEG chain may enhance aqueous solubility but reduce membrane permeability due to increased hydrophilicity.
Compound B : 14-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide (CAS: 2331259-44-8)
  • Key Difference: Lacks the Boc-protecting group on the amino terminus.
  • Impact: Increased reactivity of the free amino group, making it suitable for direct conjugation but less stable during storage or synthesis .
Compound C : {4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic acid
  • Key Difference : Replaces the PEG chain with a piperazinyl-acetic acid group .
  • Impact : Reduced flexibility and solubility compared to PEG linkers. The piperazine moiety may enhance binding to specific targets (e.g., enzymes or receptors) via hydrogen bonding or ionic interactions .
Compound D : PROTAC Derivative (Example from )
  • Key Difference : Integrates a sulfonamide-biphenyl module linked to the isoindolinyl-dioxopiperidyl core.
  • This structural variation highlights the adaptability of the isoindolinyl-dioxopiperidyl scaffold in designing chimeric molecules .

Physicochemical and Functional Properties

Property Target Compound Compound A (Hexaoxaicosan) Compound B (Unprotected Amine) Compound C (Piperazinyl)
Molecular Weight 606.6 g/mol ~680–700 g/mol (est.) 548.5 g/mol (est.) ~550 g/mol (est.)
Solubility High (PEG linker) Very High Moderate Low
Stability High (Boc-protected) High Low Moderate
Functional Use PROTACs, conjugation Drug delivery Direct conjugation Enzyme inhibition

Research and Application Insights

  • PROTAC Development : The target compound’s isoindolinyl-dioxopiperidyl moiety is structurally analogous to ligands for cereblon (CRBN), an E3 ligase commonly exploited in PROTACs. Its PEG linker optimizes solubility, a critical factor for in vivo efficacy .
  • Synthetic Utility : The Boc group enables selective deprotection for stepwise conjugation, contrasting with Compound B’s reactive free amine, which requires immediate use .
  • Chromatographic Behavior: Compared to hydroxylated analogues (e.g., flavonoid derivatives in ), the target compound’s PEG and Boc groups reduce polarity, leading to longer retention times in reverse-phase HPLC .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide?

  • Methodology : Synthesis involves coupling intermediates (e.g., compound 20 and 3a ) under conditions optimized for amide bond formation. For example, compound 8 (structurally analogous) was synthesized via reaction in THF or DMF, followed by purification using reverse-phase HPLC with a gradient of 5–95% acetonitrile in 0.1% formic acid to achieve 54% yield . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent hydrolysis of the Boc-protected amine.

Q. How is purification achieved for this compound, and what challenges arise during the process?

  • Methodology : Reverse-phase HPLC with formic acid/acetonitrile gradients is standard, but yields can vary due to the compound’s polarity and solubility. For example, compound 8 required multiple HPLC runs to isolate the product as a yellow powder . Alternative methods like liquid-liquid extraction (using ethyl acetate/water) or recrystallization (e.g., from ethanol/water mixtures) may be employed for intermediates .

Q. What analytical techniques confirm the compound’s structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For PROTAC derivatives, MALDI-TOF or ESI-MS can validate molecular weight, while FT-IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxoisoindolinyl moieties) .

Advanced Research Questions

Q. How can computational modeling optimize the design of PROTACs incorporating this compound?

  • Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) of the dioxoisoindolinyl moiety to assess binding to E3 ligases like VHL or CRBN. Molecular dynamics simulations model linker flexibility (e.g., tetraoxatetradecanamide chain) to balance proteasome recruitment and target engagement . Experimental validation includes SPR or ITC to measure binding kinetics .

Q. What strategies address low synthetic yields of intermediates with similar polyether linkers?

  • Methodology : Design of Experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, increasing DMF content from 20% to 50% improved solubility of tetraoxatetradecanamide intermediates in . Alternatively, substituting Boc-protected amines with Fmoc groups may reduce steric hindrance during coupling .

Q. How does linker length impact PROTAC efficiency in BRD9/BRD7 degradation studies?

  • Methodology : Systematic variation of polyethylene glycol (PEG) units (e.g., 3,6,9,12-tetraoxatetradecanamide vs. shorter chains) is tested in cellular assays. For instance, compound 8 (14-atom linker) showed superior degradation efficiency (DC₅₀ = 12 nM for BRD9) compared to shorter analogs due to optimal spacing between warhead and E3 ligand .

Q. How should researchers resolve contradictions in degradation efficacy data across cell lines?

  • Methodology : Cross-validate using orthogonal assays (e.g., Western blot vs. NanoBRET) and control for cell-specific factors like proteasome activity or E3 ligase expression. For example, CRBN-based PROTACs may underperform in cell lines with low CRBN levels, necessitating qPCR validation before concluding structure-activity relationships .

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